molecular formula C23H24ClN5O2S B2715007 N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide CAS No. 1116038-30-2

N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No. B2715007
CAS RN: 1116038-30-2
M. Wt: 469.99
InChI Key: OLOGOFIBFIRVCW-UHFFFAOYSA-N
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Description

“N-(5-{[(isobutylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)benzenesulfonamide” is a chemical compound. It is a derivative of benzothiazole, which is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesis of benzothiazoles can also be achieved via cyclization of 2-aminothiophenols .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Scientific Research Applications

Endothelin Antagonism

Biphenylsulfonamide Endothelin Antagonists

Research into biphenylsulfonamides has led to the identification of novel series of endothelin-A (ETA) selective antagonists. These compounds, including variations with isobutyl substituents, have shown significant promise in inhibiting the pressor effect caused by ET-1 infusion in both rats and nonhuman primates. This suggests potential applications in treating conditions related to endothelin, such as pulmonary arterial hypertension (Murugesan et al., 1998).

Enzyme Inhibition

Enzyme Inhibition and Molecular Docking

Schiff bases derived from sulfa drugs have been synthesized and shown to act as inhibitors for various enzymes, including cholesterol esterase and tyrosinase. These compounds have undergone molecular docking studies to understand their binding interactions, indicating their potential in drug design and therapeutic applications (Alyar et al., 2019).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, highlighting their potential in treating conditions like glaucoma and neuropathic pain. These findings open avenues for the development of new therapeutic agents (Altug et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-31-20-5-3-2-4-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-8-6-17(24)7-9-18/h2-11H,12-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOGOFIBFIRVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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